molecular formula C6H5BrFN B582133 4-Bromo-2-fluoro-6-methylpyridine CAS No. 1227565-50-5

4-Bromo-2-fluoro-6-methylpyridine

Cat. No.: B582133
CAS No.: 1227565-50-5
M. Wt: 190.015
InChI Key: CUVNQRYXKKVGDQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of bromine, fluorine, and a methyl group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-methylpyridine typically involves halogenation reactions. One common method is the bromination of 2-fluoro-6-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-6-methylpyridine exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, facilitated by the electron-withdrawing effects of the fluorine atom. This makes the carbon-bromine bond more susceptible to nucleophilic attack . The molecular targets and pathways involved vary depending on the specific application and the nature of the substituents introduced during the reactions.

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-2-fluoro-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVNQRYXKKVGDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743834
Record name 4-Bromo-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227565-50-5
Record name 4-Bromo-2-fluoro-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-6-methylpyridine
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